molecular formula C26H34ClN3O3Si B13895269 phenyl 3-tert-butyl-1-(3-(tert-butyldimethylsilyloxy)-4-chlorophenyl)-1H-pyrazol-5-ylcarbamate

phenyl 3-tert-butyl-1-(3-(tert-butyldimethylsilyloxy)-4-chlorophenyl)-1H-pyrazol-5-ylcarbamate

Cat. No.: B13895269
M. Wt: 500.1 g/mol
InChI Key: SJMXMMSLWDSABJ-UHFFFAOYSA-N
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Description

Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including tert-butyl, dimethylsilyl, and chlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Attachment of the dimethylsilyl group: This can be done using a silylating agent like tert-butyl(dimethyl)silyl chloride in the presence of a base.

    Carbamate formation: The final step involves the reaction of the pyrazole derivative with phenyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or chlorine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:

    Phenyl carbamate: Lacks the pyrazole and silyl groups, making it less complex.

    tert-Butyl carbamate: Lacks the phenyl and pyrazole groups, making it simpler and less versatile.

    Dimethylsilyl derivatives: Similar in terms of the silyl group but may lack other functional groups present in the target compound.

The uniqueness of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C26H34ClN3O3Si

Molecular Weight

500.1 g/mol

IUPAC Name

phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate

InChI

InChI=1S/C26H34ClN3O3Si/c1-25(2,3)22-17-23(28-24(31)32-19-12-10-9-11-13-19)30(29-22)18-14-15-20(27)21(16-18)33-34(7,8)26(4,5)6/h9-17H,1-8H3,(H,28,31)

InChI Key

SJMXMMSLWDSABJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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